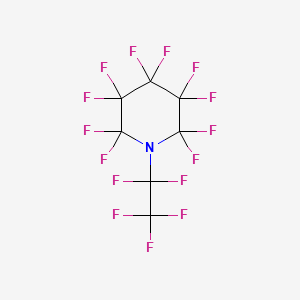

Perfluoro-N-ethylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Perfluoro-N-ethylpiperidine is an organofluorine compound. It derives from a N-ethylpiperidine.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Perfluoro-N-ethylpiperidine is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which have raised concerns due to their persistence in the environment and potential health effects. Research has focused on:

- Toxicological Properties : Studies have investigated the effects of PFAS exposure on human health, including immune system impacts and carcinogenic potential. For instance, research indicates that certain PFAS can disrupt endocrine functions and lead to adverse developmental outcomes in animal models .

- Environmental Persistence : The compound's stability in various environmental conditions makes it a subject of study for understanding long-term ecological impacts. Its resistance to degradation raises concerns about bioaccumulation in wildlife and potential effects on food chains .

Environmental Applications

The environmental implications of this compound are significant:

- Contamination Studies : It is often analyzed in studies assessing PFAS contamination in water sources. Research has shown that granular activated carbon can effectively remove PFAS from contaminated water, highlighting its relevance in water treatment technologies .

- Degradation Mechanisms : Investigations into photocatalytic degradation methods have revealed that compounds like this compound can be broken down using advanced materials, such as hybrid graphenic and iron oxide photocatalysts, achieving substantial removal rates under specific conditions .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Antimicrobial Properties : Derivatives of piperidine compounds have shown promising antimicrobial activity. For example, studies indicate that modifications to the piperidine structure can enhance efficacy against various pathogens, suggesting a pathway for developing new antibiotics.

- Drug Development : The unique properties of fluorinated compounds make them valuable in drug design. Research is ongoing to evaluate their effects on biological targets, including enzymes and receptors involved in disease processes.

Data Summary Table

Case Study 1: Toxicological Impact on Wildlife

A study conducted on bottlenose dolphins indicated that PFAS exposure could impair immune function, leading to increased susceptibility to infections. This research underscores the importance of monitoring PFAS levels in marine environments and their implications for wildlife health .

Case Study 2: Water Treatment Efficacy

Research evaluating granular activated carbon's effectiveness showed significant removal rates of PFAS from contaminated water sources. This study provides a practical application for mitigating environmental contamination and protecting public health .

Case Study 3: Antimicrobial Activity Evaluation

In vitro studies demonstrated that modified piperidine derivatives exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of these compounds could lead to new therapeutic agents for treating bacterial infections.

Eigenschaften

CAS-Nummer |

564-11-4 |

|---|---|

Molekularformel |

C7F15N |

Molekulargewicht |

383.06 g/mol |

IUPAC-Name |

2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)piperidine |

InChI |

InChI=1S/C7F15N/c8-1(9)2(10,11)5(17,18)23(6(19,20)3(1,12)13)7(21,22)4(14,15)16 |

InChI-Schlüssel |

USAAEUHMVCSUQS-UHFFFAOYSA-N |

SMILES |

C1(C(C(N(C(C1(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Kanonische SMILES |

C1(C(C(N(C(C1(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Key on ui other cas no. |

564-11-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.